molecular formula C4H8ClNO2 B14800841 Ethyl acetoamidate hydrochloride; Ethyl acetocarboximidate hydrochloride; Ethyl acetoimidate hydrochloride; Ethyl ethanimidate hydrochloride

Ethyl acetoamidate hydrochloride; Ethyl acetocarboximidate hydrochloride; Ethyl acetoimidate hydrochloride; Ethyl ethanimidate hydrochloride

Cat. No.: B14800841
M. Wt: 137.56 g/mol
InChI Key: YMNVQAWHPDSUPZ-UHFFFAOYSA-N
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Description

Ethyl iminoacetate hydrochloride is a chemical compound with the molecular formula C4H9ClN2O2This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl iminoacetate hydrochloride can be synthesized through the reaction of ethyl glycinate hydrochloride with ammonia. The reaction typically involves the use of an inert atmosphere and controlled temperature conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of ethyl iminoacetate hydrochloride often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl iminoacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Ethyl glycinate and hydrochloric acid.

    Substitution: Various substituted ethyl iminoacetate derivatives.

    Condensation: Imidazole derivatives.

Scientific Research Applications

Ethyl iminoacetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl iminoacetate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The imino group can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the hydrochloride group, which can stabilize the intermediate species formed during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl iminoacetate hydrochloride is unique due to its specific reactivity and ability to form imidazole derivatives, which are important in various chemical and biological processes. Its versatility in different types of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

ethyl 2-iminoacetate;hydrochloride

InChI

InChI=1S/C4H7NO2.ClH/c1-2-7-4(6)3-5;/h3,5H,2H2,1H3;1H

InChI Key

YMNVQAWHPDSUPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=N.Cl

Origin of Product

United States

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